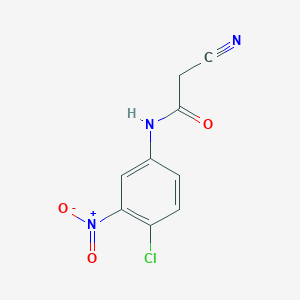

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide is an organic compound characterized

Activité Biologique

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound features a cyanoacetamide moiety attached to a chlorinated nitrophenyl group. The presence of these functional groups contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria.

- Mechanisms of Action : The compound's antimicrobial effects are hypothesized to involve the formation of reactive intermediates that interact with cellular components, disrupting vital processes such as protein synthesis and cell wall integrity .

-

Case Studies :

- A study evaluated the efficacy of related chloroacetamides against Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structures were effective against Gram-positive bacteria while showing variable efficacy against Gram-negative strains, highlighting the importance of structural modifications .

- Another investigation into 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its potential as an adjunct to existing antibiotics, enhancing their effectiveness against resistant strains like Klebsiella pneumoniae when combined with ciprofloxacin and meropenem .

Anticancer Activity

This compound has also been explored for its anticancer properties.

- Mechanism of Action : Its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the generation of oxidative stress and interference with cell cycle progression .

- Research Findings : In vitro studies have shown that derivatives of cyanoacetamides can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Reactive intermediates formation |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Moderate | Synergistic effects with antibiotics |

| 4-chloro-2-nitrophenol | Low | Low | Lacks cyanoacetamide moiety |

Propriétés

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRPQCCTOQXJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.